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Compound Name: c-Met-IN-15

Cat. No.: B10805565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase pathway, crucial for cell proliferation, survival, and motility,

is a prime target in oncology. However, the emergence of resistance to c-Met inhibitors

presents a significant clinical challenge. This guide provides a comparative analysis of the

efficacy of three prominent c-Met inhibitors—Crizotinib, Cabozantinib, and the preclinical

candidate ABN401—in cancer models exhibiting resistance, particularly those with MET

amplification.

It is important to note that the initially requested compound, "c-Met-IN-15," could not be

identified in publicly available scientific literature. Therefore, this guide focuses on well-

characterized alternatives to provide a relevant and data-supported comparison for researchers

in the field.

Overview of Compared c-Met Inhibitors
Crizotinib (Xalkori®) is a first-generation, ATP-competitive small-molecule inhibitor of c-Met,

ALK, and ROS1 tyrosine kinases.[1] Approved for the treatment of certain non-small cell lung

cancers (NSCLCs), its efficacy against c-Met-driven tumors is well-documented.[2][3]

Resistance to Crizotinib can arise from secondary mutations in the MET kinase domain or the

activation of bypass signaling pathways.

Cabozantinib (Cabometyx®) is a multi-kinase inhibitor that targets c-Met, VEGFR2, AXL, and

RET, among others.[4] Its ability to simultaneously inhibit key pathways involved in tumor
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progression, angiogenesis, and metastasis makes it a potent agent in various cancers.[5]

Resistance to Cabozantinib can be mediated by the upregulation of alternative receptor

tyrosine kinases, such as FGFR1.

ABN401 is a novel, highly selective preclinical c-Met inhibitor.[6][7] It has demonstrated

significant antitumor activity in MET-addicted cancer models, including those with MET

amplification and exon 14 skipping mutations.[6][8] As a preclinical candidate, its full resistance

profile is still under investigation.

Comparative Efficacy in Resistant Cancer Models
The following tables summarize the in vitro and in vivo efficacy of Crizotinib, Cabozantinib, and

ABN401 in cancer models characterized by c-Met dysregulation, a common feature of both

intrinsic and acquired resistance.

In Vitro Efficacy: IC50 Values in c-Met Dysregulated
Cancer Cell Lines
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Inhibitor Cell Line Cancer Type
Key Molecular
Feature

IC50 (nM)

Crizotinib MKN45 Gastric Cancer
MET

Amplification
<200[9]

Hs746T Gastric Cancer
MET

Amplification
<200[9]

SNU-5 Gastric Cancer
MET

Amplification
<200[9]

EBC-1 NSCLC
MET

Amplification
25[10]

MDA-MB-231 Breast Cancer c-Met Expressing 5160[1]

Cabozantinib TT
Medullary

Thyroid Cancer
RET Mutation -

CE81T

Esophageal

Squamous Cell

Carcinoma

c-Met/AXL

Expressing
4610[11]

KYSE-70

Esophageal

Squamous Cell

Carcinoma

c-Met/AXL

Expressing
-

ABN401 SNU-5 Gastric Cancer
MET

Amplification
<1000[12]

Hs746T Gastric Cancer
MET

Amplification
<1000[12]

EBC-1 NSCLC
MET

Amplification
<1000[12]

H1993 NSCLC
MET

Amplification
>1000[12]

SNU-638 Gastric Cancer
c-Met

Overexpression
<1000[12]
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In Vivo Efficacy: Tumor Growth Inhibition in Xenograft
Models

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10805565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
Xenograft
Model

Cancer
Type

Key
Molecular
Feature

Dose and
Schedule

Tumor
Growth
Inhibition
(TGI)

Crizotinib H3122 NSCLC
EML4-ALK

Fusion
-

~52%

reduction in

tumor

volume[13]

PANC-1
Pancreatic

Cancer
- 50 mg/kg

Significant

inhibition of

tumor

growth[14]

Cabozantinib
TSG-RCC-

030 (PDX)

Papillary

Renal Cell

Carcinoma

MET

Activating

Mutation

-

Striking tumor

regression

and inhibition

of

metastasis[5]

[15]

MDA-MB-231

Triple-

Negative

Breast

Cancer

c-Met

Expressing
-

Significant

decrease in

tumor

growth[16]

LuCaP 93

(PDX)

Neuroendocri

ne Prostate

Cancer

MET+/RET+ 30 mg/kg

Significant

decrease in

tumor

volume[17]

ABN401 EBC-1 NSCLC
MET

Amplification

10 mg/kg &

30 mg/kg

51.26% and

77.85%[6]

SNU-638
Gastric

Cancer

c-Met

Overexpressi

on

10 mg/kg &

30 mg/kg

65.31% and

78.68%[6]

GA3121

(PDX)

Gastric

Cancer

MET High

Amplification

- Significant

tumor growth
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suppression[

18]

LU2503

(PDX)
Lung Cancer

MET Exon 14

Skipping
-

Significant

tumor growth

suppression[

18]

Signaling Pathways and Experimental Workflow
The diagrams below illustrate the c-Met signaling pathway and a typical experimental workflow

for evaluating the efficacy of c-Met inhibitors.
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Caption: The c-Met signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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